(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, practical routes have been reported for the synthesis of the 2S,4R, 2S,4S, and 2R,4S diastereomers of 4-fluoroproline. Each route starts with (2S,4R)-4-hydroxyproline, which is a prevalent component of collagen and hence readily available, and uses a fluoride salt to install the fluoro group .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (2S,4R)-4-hydroxyproline (4-nitrobenzoate) revealed an exo ring pucker, with the nitrobenzoate pseudoaxial on the pyrrolidine envelope and antiperiplanar to C β and C δ C–H bonds .Scientific Research Applications
Neuroprotection
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, as part of the aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) group, shows promise in protecting neurons against excitotoxic degeneration. Its activation of metabotropic glutamate receptor subtypes mGlu2 and mGlu3 in murine cortical cultures demonstrates potential for neuroprotection, making it a candidate for neuroprotective drugs (Battaglia et al., 1998).
Angiotensin Converting Enzyme (ACE) Inhibition
Novel analogs of 2-hydroxypyrrolobenzodiazepine-5,11-diones synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as ACE inhibitors. These compounds, particularly (2R,11aS)-10-((4-bromothiophen-2-yl)methyl)-2-hydroxy-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)dione, have shown promising activity as non-carboxylic acid ACE inhibitors with minimal toxicity, comparable to clinical drugs like Lisinopril, Benazepril, and Ramipril (Addla et al., 2013).
Synthesis and Molecular Modeling
The synthesis and study of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate derivatives have contributed significantly to molecular modeling and drug design. For instance, the synthesis of the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid from cis-4-hydroxy-D-proline led to a compound displaying good mGluR6 selectivity, offering a valuable research tool in pharmacological studies (Tueckmantel et al., 1997).
properties
IUPAC Name |
dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMBFDLCAZWCR-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472548 | |
Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13500-53-3 | |
Record name | Dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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